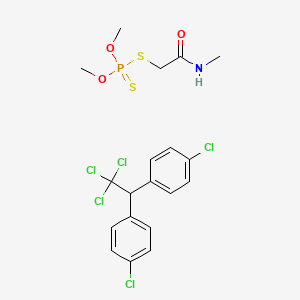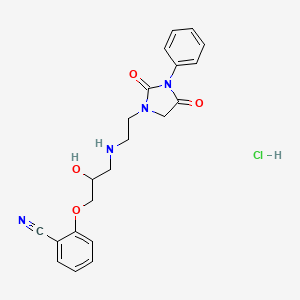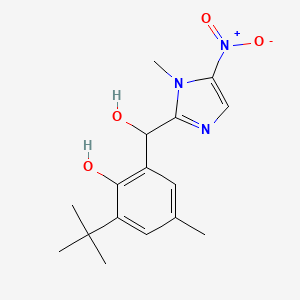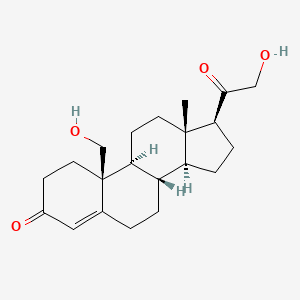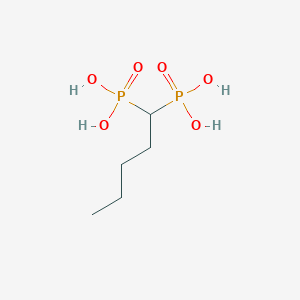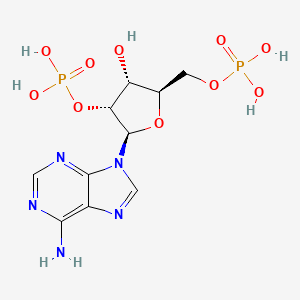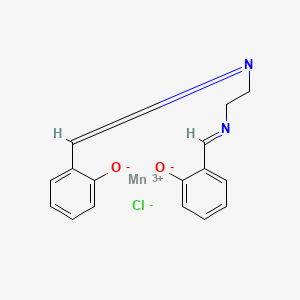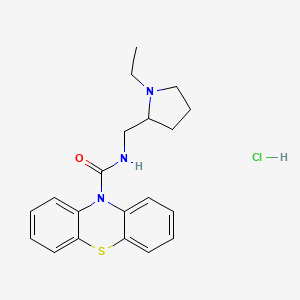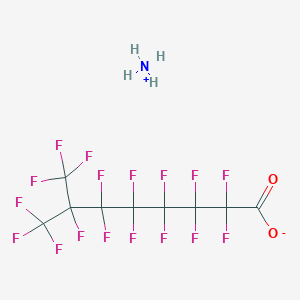
Ammonium tetradecafluoro-7-(trifluoromethyl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ammonium tetradecafluoro-7-(trifluoromethyl)octanoate: is a perfluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer exceptional chemical and thermal stability. This compound is used in various industrial applications due to its unique properties, such as low surface tension, high hydrophobicity, and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ammonium perfluoro(7-methyloctanoate) typically involves the reaction of a perfluorinated alkyl iodide with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C8F17I+NH3→C8F17NH4
Properties
CAS No. |
3658-62-6 |
|---|---|
Molecular Formula |
C9H4F17NO2 |
Molecular Weight |
481.11 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoate |
InChI |
InChI=1S/C9HF17O2.H3N/c10-2(11,1(27)28)4(13,14)6(17,18)7(19,20)5(15,16)3(12,8(21,22)23)9(24,25)26;/h(H,27,28);1H3 |
InChI Key |
ORBBVPFDROYXQS-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Synonyms |
ammonium perfluorononanoate hexadecafluoro-nonanoic acid perfluornonanoic acid perfluorononanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


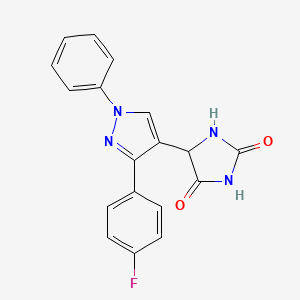
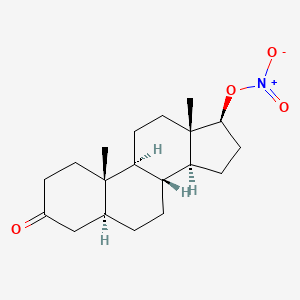
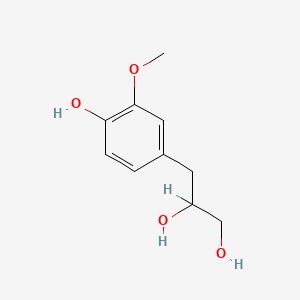
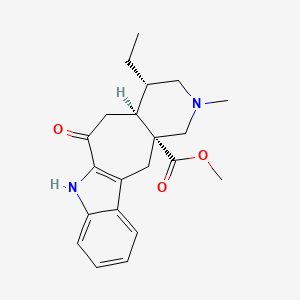
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
